molecular formula C19H18N2O5S B2677014 Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate CAS No. 868370-00-7

Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate

Cat. No. B2677014
CAS RN: 868370-00-7
M. Wt: 386.42
InChI Key: UVQFDAXZAQNIKP-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate, also known as Methyl DMBCB, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Crystal Engineering

In the domain of crystal engineering, the compound of interest has been utilized as part of studies on phase transitions in high-Z′ structures. For instance, research on the crystallization behaviors under high pressure demonstrates how such compounds can transition between different crystallographic phases, highlighting the influence of molecular conformations and packing efficiency under varying conditions (Johnstone et al., 2010).

Molecular Nutrition and Food Research

In molecular nutrition, compounds structurally related to Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate have been examined for their roles in endogenous biochemical processes, particularly in the formation of advanced glycation end-products. These studies illuminate how such compounds might interact with biological systems, contributing to understanding their potential impacts on health and disease (Nemet et al., 2006).

Organic Chemistry and Synthesis

In the synthesis of heterocyclic compounds, derivatives of the compound have been employed in the development of new methodologies for creating dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives, showcasing the versatility of such compounds in facilitating complex organic transformations (Gabriele et al., 2006).

Medicinal Chemistry

In medicinal chemistry, research into the synthesis and evaluation of compounds for their biological activities, such as aldose reductase inhibitors, highlights the potential therapeutic applications of Methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate derivatives. These studies provide insights into the design and development of new drugs targeting diabetic complications and other conditions (Saeed et al., 2014).

Materials Science

In materials science, the compound and its derivatives have been explored for their electrochemical properties and applications in developing new materials. For example, research into electropolymerization and the synthesis of novel polymeric structures indicates the potential of these compounds in creating advanced materials with specific electronic and structural properties (Ates et al., 2015).

properties

IUPAC Name

methyl 4-[(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-21-15-13(24-2)9-10-14(25-3)16(15)27-19(21)20-17(22)11-5-7-12(8-6-11)18(23)26-4/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVQFDAXZAQNIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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